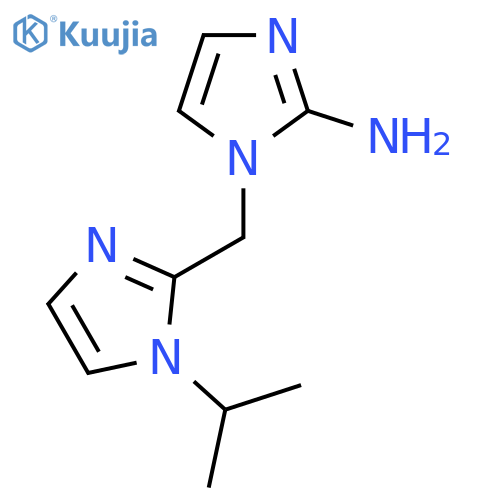

Cas no 2025511-22-0 (1-{1-(propan-2-yl)-1H-imidazol-2-ylmethyl}-1H-imidazol-2-amine)

1-{1-(propan-2-yl)-1H-imidazol-2-ylmethyl}-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 1-{1-(propan-2-yl)-1H-imidazol-2-ylmethyl}-1H-imidazol-2-amine

- 1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1H-imidazol-2-amine

- EN300-1110418

- 2025511-22-0

-

- インチ: 1S/C10H15N5/c1-8(2)15-6-4-12-9(15)7-14-5-3-13-10(14)11/h3-6,8H,7H2,1-2H3,(H2,11,13)

- InChIKey: BHYZFXPALFGKTL-UHFFFAOYSA-N

- SMILES: N1(C=CN=C1CN1C=CN=C1N)C(C)C

計算された属性

- 精确分子量: 205.13274550g/mol

- 同位素质量: 205.13274550g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 208

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.1

- トポロジー分子極性表面積: 61.7Ų

1-{1-(propan-2-yl)-1H-imidazol-2-ylmethyl}-1H-imidazol-2-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1110418-0.25g |

1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1H-imidazol-2-amine |

2025511-22-0 | 95% | 0.25g |

$840.0 | 2023-10-27 | |

| Enamine | EN300-1110418-0.1g |

1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1H-imidazol-2-amine |

2025511-22-0 | 95% | 0.1g |

$804.0 | 2023-10-27 | |

| Enamine | EN300-1110418-1.0g |

1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1H-imidazol-2-amine |

2025511-22-0 | 1g |

$1142.0 | 2023-06-10 | ||

| Enamine | EN300-1110418-2.5g |

1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1H-imidazol-2-amine |

2025511-22-0 | 95% | 2.5g |

$1791.0 | 2023-10-27 | |

| Enamine | EN300-1110418-0.05g |

1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1H-imidazol-2-amine |

2025511-22-0 | 95% | 0.05g |

$768.0 | 2023-10-27 | |

| Enamine | EN300-1110418-5.0g |

1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1H-imidazol-2-amine |

2025511-22-0 | 5g |

$3313.0 | 2023-06-10 | ||

| Enamine | EN300-1110418-10.0g |

1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1H-imidazol-2-amine |

2025511-22-0 | 10g |

$4914.0 | 2023-06-10 | ||

| Enamine | EN300-1110418-0.5g |

1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1H-imidazol-2-amine |

2025511-22-0 | 95% | 0.5g |

$877.0 | 2023-10-27 | |

| Enamine | EN300-1110418-1g |

1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1H-imidazol-2-amine |

2025511-22-0 | 95% | 1g |

$914.0 | 2023-10-27 | |

| Enamine | EN300-1110418-5g |

1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1H-imidazol-2-amine |

2025511-22-0 | 95% | 5g |

$2650.0 | 2023-10-27 |

1-{1-(propan-2-yl)-1H-imidazol-2-ylmethyl}-1H-imidazol-2-amine 関連文献

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

1-{1-(propan-2-yl)-1H-imidazol-2-ylmethyl}-1H-imidazol-2-amineに関する追加情報

Chemical Compound CAS No. 2025511-22-0: 1-{1-(Propan-2-yl)-1H-imidazol-2-ylmethyl}-1H-imidazol-2-amine

The compound with CAS No. 2025511-22-0, known as 1-{1-(Propan-2-yl)-1H-imidazol-2-ylmethyl}-1H-imidazol-2-amine, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of imidazoles, which are five-membered heterocyclic aromatic compounds with two nitrogen atoms in the ring. The presence of a propan-2-yl group and an imidazole ring in its structure makes it unique and opens up possibilities for its application in drug design, catalysis, and electronic materials.

Imidazole derivatives have been extensively studied due to their versatile properties, including high thermal stability, strong electron-withdrawing capabilities, and the ability to form stable complexes with metal ions. The propan-2-yl group in this compound adds bulkiness to the molecule, which can influence its solubility, stability, and reactivity in different chemical environments. Recent studies have shown that such modifications can significantly enhance the bioavailability of drugs or improve the efficiency of catalysts in industrial processes.

The synthesis of CAS No. 2025511-22-0 involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and possibly oxidation or reduction steps to achieve the desired structure. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, a study published in *Journal of Organic Chemistry* demonstrated a novel approach using microwave-assisted synthesis to accelerate the formation of imidazole derivatives while maintaining high selectivity.

In terms of applications, CAS No. 2025511-22-0 has shown promise in the field of drug discovery. Its imidazole core is known to interact with various biological targets, such as enzymes and receptors, making it a valuable scaffold for developing new therapeutic agents. A recent study highlighted its potential as an inhibitor of certain kinases involved in cancer cell proliferation. The addition of the propan-2-yl group further enhances its pharmacokinetic properties, making it a strong candidate for preclinical testing.

Beyond pharmaceutical applications, this compound has also been investigated for its role in catalysis. The nitrogen atoms in the imidazole ring can act as Lewis bases, enabling the formation of metal complexes that exhibit catalytic activity in organic transformations. For example, researchers have reported its use as a ligand in palladium-catalyzed cross-coupling reactions, which are critical in synthesizing complex organic molecules for materials science.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of CAS No. 2025511-22-0. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant π-electron delocalization across the imidazole rings, which contributes to its stability and reactivity. These findings have been instrumental in guiding experimental studies aimed at optimizing its synthesis and application.

In conclusion, CAS No. 2025511_

2025511-22-0 (1-{1-(propan-2-yl)-1H-imidazol-2-ylmethyl}-1H-imidazol-2-amine) Related Products

- 2025511-22-0(1-{1-(propan-2-yl)-1H-imidazol-2-ylmethyl}-1H-imidazol-2-amine)

- 1596013-62-5(3-cyclobutanecarbonyl-4H-1,2,4-triazole)

- 62370-44-9(2-(4-Chloroanilino)methylene-1,3-cyclohexanedione)

- 2228084-55-5(2,2-dimethyl-1-(5-methyl-1H-pyrazol-3-yl)cyclopropylmethanol)

- 10192-85-5(Potassium acrylate)

- 12037-63-7(tantalum phosphide)

- 2320889-25-4(1-(1,3-thiazol-2-yl)-4-2-(trifluoromethyl)benzoylpiperazin-2-one)

- 2639417-37-9(3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide)

- 1171705-53-5(N-(1,3-benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylacetamide)

- 865604-20-2(3,4'-Bipyridin-2'-amine)